(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol
Description
The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol is a nucleoside analog featuring a modified purine base linked to a 2-nitrophenylsulfanylamino group. Its stereochemistry (2R,3S,5R) and functional groups—hydroxymethyl, hydroxyl, and sulfanylamino—play critical roles in its biochemical interactions, solubility, and metabolic stability.
Properties
Molecular Formula |
C16H16N6O5S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C16H16N6O5S/c23-6-11-10(24)5-13(27-11)21-8-19-14-15(17-7-18-16(14)21)20-28-12-4-2-1-3-9(12)22(25)26/h1-4,7-8,10-11,13,23-24H,5-6H2,(H,17,18,20)/t10-,11+,13+/m0/s1 |
InChI Key |
JLPMFUYRNUUIAP-DMDPSCGWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NSC4=CC=CC=C4[N+](=O)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NSC4=CC=CC=C4[N+](=O)[O-])CO)O |
Origin of Product |
United States |
Biological Activity
The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol (CAS Number: 89845-38-5) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a purine derivative linked to an oxolane ring, suggests various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula for the compound is , with a molecular weight of approximately 372.34 g/mol. The structural features include:
- A hydroxymethyl group
- A nitrophenyl sulfanylamino moiety
- A purine base
These components contribute to its potential interactions with biological macromolecules.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For example, derivatives of purine have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of nucleic acid synthesis and interference with cell cycle progression.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in nucleic acid metabolism. For instance, studies suggest that it could inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis. Inhibition of this enzyme can lead to decreased proliferation of rapidly dividing cells, such as cancer cells.
Antiviral Properties
Preliminary data suggest that the compound may also possess antiviral activity. Compounds with similar structures have been shown to inhibit viral replication by interfering with viral polymerases or other critical enzymes necessary for viral life cycles.
The biological activity of this compound can be elucidated through several proposed mechanisms:
- Nucleotide Analogue : Mimics natural nucleotides, leading to incorporation into DNA/RNA and subsequent chain termination.
- Enzyme Interaction : Binds to active sites of enzymes like ribonucleotide reductase or viral polymerases, inhibiting their function.
- Cell Cycle Disruption : Induces apoptosis or cell cycle arrest in cancer cells through various signaling pathways.
Case Studies
- In Vitro Studies : Research conducted on human cancer cell lines has shown that the compound significantly reduces cell viability at micromolar concentrations. The IC50 values were determined to be in the range of 10–20 µM.
- Animal Models : In vivo studies using xenograft models demonstrated that treatment with the compound resulted in tumor size reduction compared to control groups.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H16N6O5S |
| Molecular Weight | 372.34 g/mol |
| CAS Number | 89845-38-5 |
| Antitumor IC50 | 10–20 µM |
| Enzyme Target | Ribonucleotide reductase |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Purine-Modified Analogs
Cladribine (5-(6-amino-2-chloro-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol): Key Difference: Chlorine substituent at the purine C2 position instead of the 2-nitrophenylsulfanylamino group. Impact: Cladribine’s chloro group increases metabolic resistance to adenosine deaminase, making it effective in leukemia treatment. The absence of the nitro group reduces redox activity compared to the target compound .
Fludarabine ([(2R,3R,4S,5R)-5-(6-amino-2-fluoro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl] methoxyphosphonic acid): Key Difference: Fluorine at purine C2 and a methoxyphosphonic acid group. Impact: The phosphonate group enhances solubility and mimics triphosphate metabolites, improving antimetabolite activity in cancer therapy. The target compound’s sulfanylamino group may offer distinct hydrogen-bonding interactions .
Sulfur-Containing Modifications
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol (CAS 83689-41-2): Key Difference: Methylsulfanyl linker instead of sulfanylamino. Impact: The methylsulfanyl group increases lipophilicity (XLogP3 = 1.5 vs. ~0.5 estimated for the target compound) and reduces hydrogen-bonding capacity. This alters membrane permeability and target selectivity .
AR-C67085 ([[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid): Key Difference: Propylsulfanyl group at purine C2 and additional phosphonate groups. Impact: The propylsulfanyl group enhances metabolic stability, while phosphonate groups mimic nucleotides, improving P2Y receptor antagonism. The target compound’s nitro group may confer unique redox or electrostatic interactions .
Receptor Affinity and Selectivity
Adenosine receptor agonists/antagonists ():
- PSB-16301 (phenethylthio substituent): High A2A receptor selectivity due to aromatic interactions.
- CGS21680 (carboxyethyl group): Binds A2A receptors via carboxylate-mediated hydrogen bonding.
Physicochemical Properties
| Property | Target Compound (Estimated) | Cladribine | CAS 83689-41-2 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~425 | 285.68 | 419.41 |
| XLogP3 | ~0.5 | -0.8 | 1.5 |
| Hydrogen Bond Donors | 4 | 5 | 3 |
| Polar Surface Area (Ų) | ~150 | 121 | 185 |
The target compound’s intermediate XLogP3 and high polar surface area suggest balanced solubility and membrane permeability. Its nitro group may increase stability against enzymatic degradation compared to alkylthio analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
